molecular formula C11H13NOS B119190 (E)-3-(4-ethoxyphenyl)prop-2-enethioamide CAS No. 155265-07-9

(E)-3-(4-ethoxyphenyl)prop-2-enethioamide

Cat. No. B119190
M. Wt: 207.29 g/mol
InChI Key: IQNQLJCAKLMJNP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-ethoxyphenyl)prop-2-enethioamide, also known as EPPTE, is a chemical compound that has been studied for its potential use in scientific research. EPPTE is a thioamide derivative that has been found to have interesting biochemical and physiological effects, making it a promising compound for further investigation.

Mechanism Of Action

The mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell proliferation. Specifically, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.

Biochemical And Physiological Effects

(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been found to have a number of interesting biochemical and physiological effects. In addition to its potential as a cancer therapeutic, (E)-3-(4-ethoxyphenyl)prop-2-enethioamide has also been shown to have anti-inflammatory properties. It has been suggested that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

One advantage of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on (E)-3-(4-ethoxyphenyl)prop-2-enethioamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and delivery method for (E)-3-(4-ethoxyphenyl)prop-2-enethioamide in order to maximize its effectiveness. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to determine the mechanisms underlying its anti-inflammatory effects and to explore its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to better understand the mechanism of action of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide and its potential use in other areas of scientific research.

Synthesis Methods

The synthesis of (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with thioacetamide in the presence of a base to yield (E)-3-(4-ethoxyphenyl)prop-2-enethioamide.

Scientific Research Applications

(E)-3-(4-ethoxyphenyl)prop-2-enethioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that (E)-3-(4-ethoxyphenyl)prop-2-enethioamide can inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as a chemotherapeutic agent.

properties

CAS RN

155265-07-9

Product Name

(E)-3-(4-ethoxyphenyl)prop-2-enethioamide

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enethioamide

InChI

InChI=1S/C11H13NOS/c1-2-13-10-6-3-9(4-7-10)5-8-11(12)14/h3-8H,2H2,1H3,(H2,12,14)/b8-5+

InChI Key

IQNQLJCAKLMJNP-VMPITWQZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=S)N

SMILES

CCOC1=CC=C(C=C1)C=CC(=S)N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=S)N

synonyms

2-Propenethioamide,3-(4-ethoxyphenyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.